1-Phenylbut-3-en-2-amine;hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
1-phenylbut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h2-7,10H,1,8,11H2;1H |
InChI Key |
GMQARJHXPFBJRD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylbut 3 En 2 Amine Hydrochloride and Its Analogues
Direct Synthesis Approaches to 1-Phenylbut-3-en-2-amine (B8762561) Hydrochloride
Direct synthesis methods for 1-phenylbut-3-en-2-amine hydrochloride primarily focus on the formation of the amine from a corresponding ketone or related unsaturated carbonyl compounds. These methods are typically robust and provide the racemic amine, which can be used as is or subjected to resolution to separate the enantiomers.
Reductive Amination Strategies for Ketone Precursors
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org For the synthesis of 1-phenylbut-3-en-2-amine, the direct precursor is 1-phenylbut-3-en-2-one. This reaction can be performed directly, where the ketone, an amine source, and a reducing agent are combined in a single pot. wikipedia.org
A common amine source for the synthesis of primary amines is ammonia (B1221849), often used in its aqueous form. nih.gov The reaction proceeds by the initial formation of an imine intermediate from the ketone and ammonia, which is then reduced in situ to the desired amine. Various reducing agents can be employed, with common choices being sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. masterorganicchemistry.com The use of an iron-catalyzed reductive amination with ammonia and hydrogen gas has also been reported for a broad scope of ketones, offering a method that utilizes earth-abundant metals. nih.gov The final product is typically isolated as the hydrochloride salt by treatment with hydrochloric acid.
Another established method for the reductive amination of ketones is the Leuckart reaction. wikipedia.org This reaction utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen donor and the reducing agent. wikipedia.org The process typically requires elevated temperatures, often between 120 and 165 °C. wikipedia.org The mechanism involves the formation of an N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. wikipedia.org While effective, the high temperatures can sometimes lead to side reactions. Recent advancements have explored microwave-assisted Leuckart reactions to accelerate the process. google.com
| Reaction | Amine Source | Reducing Agent | Key Features |
| Direct Reductive Amination | Ammonia | Sodium Borohydride / Catalytic Hydrogenation | One-pot synthesis, mild conditions possible. wikipedia.orgnih.gov |
| Leuckart Reaction | Ammonium Formate / Formamide | Ammonium Formate / Formamide | High temperatures required, classic method. wikipedia.org |
Transformations from Related Unsaturated Carbonyl Compounds
An alternative to the direct reductive amination of the saturated ketone is to start from a related unsaturated carbonyl compound, such as cinnamaldehyde (B126680). This approach involves more steps but can be advantageous depending on the availability of the starting material. A plausible synthetic route begins with the conversion of cinnamaldehyde to 1-phenylbut-3-en-2-ol. This can be achieved through a Grignard reaction with methylmagnesium bromide, which adds a methyl group to the aldehyde functionality.
Subsequently, the resulting secondary alcohol, 1-phenylbut-3-en-2-ol, can be converted to the corresponding amine. This transformation can be achieved through a variety of methods, including the Mitsunobu reaction with a nitrogen nucleophile or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with ammonia or an ammonia equivalent. Catalytic methods for the amination of alcohols, often involving transition metal catalysts, have also been developed and could be applied in this context. thieme-connect.de
Asymmetric Synthesis of Chiral 1-Phenylbut-3-en-2-amine Hydrochloride
The biological activity of chiral amines is often enantiomer-dependent, making the development of asymmetric syntheses for these compounds a critical area of research. For 1-phenylbut-3-en-2-amine hydrochloride, several strategies can be employed to obtain enantiomerically enriched or pure forms.
Enantioselective Allylic Amination Reactions
Enantioselective allylic amination is a powerful method for the direct introduction of an amine group at an allylic position with high stereocontrol. These reactions are typically catalyzed by transition metal complexes featuring chiral ligands. Palladium-catalyzed asymmetric allylic amination has been extensively studied and is a viable route to chiral allylic amines. nih.gov The reaction generally involves the use of an allylic substrate, such as an allylic carbonate or acetate, and a nitrogen nucleophile in the presence of a chiral palladium catalyst.
Recent advancements in this area include the use of nickel-catalyzed enantioconvergent substitution reactions, which can provide access to a wide range of chiral amines. nih.gov These methods often exhibit broad substrate scope and good functional group tolerance. nih.gov
Chiral Catalyst Systems for Asymmetric Induction
A variety of chiral catalyst systems have been developed for the asymmetric synthesis of amines. Chiral phosphoric acids have emerged as powerful organocatalysts for a range of asymmetric transformations, including the synthesis of chiral amines. These catalysts can activate imines towards nucleophilic attack, enabling highly enantioselective additions.
Transition metal catalysts, particularly those based on iridium and rhodium, are also highly effective for the asymmetric hydrogenation of imines to produce chiral amines. nih.gov These catalysts typically employ chiral phosphine (B1218219) ligands to create a chiral environment around the metal center, which directs the hydrogenation to one face of the imine. For the synthesis of chiral allylic amines, catalyst systems that promote asymmetric amination of alcohols via a hydrogen borrowing mechanism have also been reported. thieme-connect.de
| Catalyst Type | Metal | Ligand/Motif | Application |
| Transition Metal Catalyst | Palladium, Nickel, Iridium, Rhodium | Chiral Phosphines, Diamines | Asymmetric Allylic Amination, Asymmetric Hydrogenation thieme-connect.denih.govnih.gov |
| Organocatalyst | - | Chiral Phosphoric Acids | Asymmetric Additions to Imines |
Resolution Techniques for Enantiopure Forms
When a racemic mixture of 1-phenylbut-3-en-2-amine is synthesized, resolution techniques can be employed to separate the enantiomers. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be liberated by treatment with a base.
Enzymatic kinetic resolution is another powerful technique for obtaining enantiopure amines. scispace.com This method utilizes an enzyme, often a lipase (B570770), that selectively acylates one enantiomer of the racemic amine, leaving the other enantiomer unreacted. scispace.com The acylated and unreacted amines can then be separated. For example, Candida antarctica lipase B (CALB) is a commonly used enzyme for the kinetic resolution of racemic amines. nih.gov A related approach is the enzymatic kinetic resolution of a precursor, such as racemic 4-phenylbut-3-en-2-ol, which can then be converted to the enantiopure amine. researchgate.net In some cases, a dynamic kinetic resolution can be achieved, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. diva-portal.org
| Resolution Technique | Principle | Key Features |
| Classical Resolution | Formation and separation of diastereomeric salts. | Well-established, relies on solubility differences. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | High enantioselectivity, mild reaction conditions. scispace.comnih.gov |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the unreacted enantiomer. | Can achieve theoretical yields of up to 100%. diva-portal.org |
Synthesis of Key Intermediates and Structurally Related Compounds
The synthesis of 1-Phenylbut-3-en-2-amine hydrochloride and its analogues relies on the effective preparation of crucial intermediates. These intermediates often feature specific functional groups that are later converted to the final amine product. Methodologies for creating α,β-unsaturated imines, enaminones, and other related unsaturated phenyl structures are fundamental to this process.
The formation of α,β-unsaturated imines is a critical step in many synthetic pathways. These compounds are typically generated through the condensation reaction of an α,β-unsaturated aldehyde or ketone with a primary amine. worktribe.com This reaction can proceed via two main pathways: 1,2-addition (direct addition to the carbonyl group) or 1,4-addition (conjugate or Michael addition). worktribe.com For the synthesis of α,β-unsaturated imines, the 1,2-addition pathway followed by elimination of water is desired. worktribe.com
Generally, the reaction between primary amines and α,β-unsaturated aldehydes or ketones favors the formation of the 1,2-addition product, which then dehydrates to the corresponding imine. worktribe.com However, the reaction's outcome can be influenced by steric effects of the substituents on the carbonyl compound. worktribe.com The traditional method for imine synthesis involves the direct condensation of aldehydes or ketones with amines. scirp.org Various catalysts and reaction conditions can be employed to facilitate this transformation, including the use of Lewis acids or operating under solvent-free conditions. organic-chemistry.org For instance, a common approach involves reacting a ketone, such as phenylacetone (B166967), with an appropriate amine in the presence of a dehydrating agent or through azeotropic removal of water. The resulting imine can then be used in subsequent reactions. google.com
Theoretical studies have shown that in apolar aprotic solvents, the formation of α,β-unsaturated imines may require acid catalysis to proceed at a reasonable rate. researchgate.net
Table 1: General Methods for Imine Synthesis
| Method | Reactants | Conditions | Product Type |
| Condensation | Aldehyde/Ketone + Primary Amine | Typically requires removal of water (e.g., azeotropic distillation) or a dehydrating agent. scirp.org | Imine (Schiff Base) |
| Microwave-Assisted Synthesis | Aldehyde + Non-volatile Amine | Solvent-free, microwave irradiation for a short duration. organic-chemistry.org | Imine |
| Organocatalysis | Aldehyde + Amino Compound | Use of an organocatalyst like pyrrolidine (B122466) in the absence of acids or metals. organic-chemistry.org | Aldimine |
Enaminones are versatile intermediates in organic synthesis, characterized by a conjugated system of an amine, a double bond, and a carbonyl group (C=C-C=O). tsijournals.com They are valuable precursors for the synthesis of various heterocyclic compounds. tandfonline.com
A primary method for synthesizing β-enaminones involves the condensation of β-dicarbonyl compounds or their equivalents with amines. derpharmachemica.com For example, phenylacetone can be condensed with N,N-dimethylformamide-dimethylacetal (DMF-DMA) in refluxing xylene to yield the corresponding enaminone, (E)-3-(dimethylamino)-1-phenylbut-2-en-1-one. tsijournals.com The reaction involves the initial condensation of the ketone with DMF-DMA to form the isolable enaminone. tsijournals.com
Another synthetic approach involves reacting acyclic β-diketones with amines in a suitable solvent like ethanol, often with heating. derpharmachemica.com The progress of this "enamination" can be monitored by thin-layer chromatography (TLC). derpharmachemica.com The resulting enaminones are often formed exclusively as the Z isomers due to intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen. derpharmachemica.com
Table 2: Examples of Enaminone Synthesis from Phenylacetone
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |
| Phenylacetone | N,N-dimethylformamide-dimethylacetal (DMF-DMA) | Xylene | Reflux | 3-(dimethylamino)-1-phenylbut-2-en-1-one | tsijournals.com |
| Phenylacetone | 4,4'-Biphenyldiamine | Ethanol | 70°C, 10 h | (z)-3-((4'-amino-[1,1'-biphenyl]-4-yl) amino)-1-phenylbut-2-en-1-one | derpharmachemica.com |
The reactivity of enaminones allows for further functionalization. They can react with various reagents to produce a wide array of derivatives, including pyridines, pyrazoles, and pyrimidines. tsijournals.comtandfonline.com
A variety of other phenylbut-3-ene and but-3-yne derivatives are structurally related to 1-Phenylbut-3-en-2-amine and serve as important reference compounds or potential precursors.
The synthesis of 1-phenylbut-3-ene-1,2-dione has been achieved in a multi-step sequence starting from 4-chlorobutyryl chloride. researchgate.net The key steps involve a Friedel-Crafts acylation of benzene, followed by a three-step oxidation of the α-methylene group (bromination, substitution, and oxidation), and finally, dehydrochlorination to introduce the double bond. researchgate.net
Substituted (E)-1-phenylbut-1-en-3-ones can be prepared via a Claisen-Schmidt aldol (B89426) condensation. researchgate.net This reaction typically involves the condensation of a substituted benzaldehyde (B42025) with acetone (B3395972) using a base like sodium hydroxide. researchgate.net
4-Phenylbut-3-ene-1-yne is another related derivative, featuring both a double and a triple bond. nih.govnist.gov Its synthesis provides a scaffold with multiple points for further chemical modification.
Amines such as 1-Phenylbut-3-en-1-amine and its chiral variants are also important related compounds. bldpharm.com These can serve as direct analogues for comparative studies.
Table 3: Structurally Related Phenylbutene and Phenylbutyne Derivatives
| Compound Name | Molecular Formula | Key Synthetic Method | Starting Materials | Reference |
| 1-Phenylbut-3-ene-1,2-dione | C10H8O2 | Multi-step: Acylation, Oxidation, Dehydrochlorination | 4-Chlorobutyryl chloride, Benzene | researchgate.net |
| (E)-1-Phenylbut-1-en-3-one | C10H10O | Claisen-Schmidt Condensation | Substituted Benzaldehyde, Acetone | researchgate.net |
| 1-Phenyl-3-buten-2-one | C10H10O | N/A | N/A | nih.gov |
| 4-Phenylbut-3-ene-1-yne | C10H8 | N/A | N/A | nih.govnist.gov |
Reactivity and Chemical Transformations of 1 Phenylbut 3 En 2 Amine Hydrochloride
Reactivity of the Amine Functional Group
The amine group in 1-phenylbut-3-en-2-amine (B8762561) is a primary amine, rendering it nucleophilic and basic. These properties are central to its reactivity, allowing it to participate in a variety of reactions at the nitrogen atom.
Nucleophilic Addition Reactions
Primary amines readily undergo nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate which then dehydrates to form the C=N double bond. While specific studies on 1-phenylbut-3-en-2-amine are limited, its behavior is expected to be analogous to other primary amines openstax.org.
The general mechanism involves the attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by proton transfer to form a neutral carbinolamine. Subsequent protonation of the hydroxyl group and elimination of water leads to the formation of an iminium ion, which is then deprotonated to yield the stable imine.
Table 1: Representative Nucleophilic Addition Reactions of Primary Amines
| Reactant | Product Type | General Conditions |
|---|---|---|
| Aldehyde (R-CHO) | Imine | Acid catalyst, removal of water |
Derivatization via Amine Nitrogen
The nucleophilic nature of the amine nitrogen allows for various derivatization reactions, including acylation and alkylation. These reactions are fundamental in modifying the structure and properties of the parent amine.
Acylation: Primary amines react with acylating agents like acid chlorides or anhydrides to form amides. This reaction is a common method for protecting the amine group or for synthesizing more complex molecules. For instance, the acylation of structurally similar amphetamine-type stimulants is a well-established analytical procedure pageplace.deacs.org. It is anticipated that 1-phenylbut-3-en-2-amine would react similarly with reagents such as acetic anhydride or benzoyl chloride in the presence of a base to yield the corresponding N-acetyl or N-benzoyl derivative.
Alkylation: The nitrogen of 1-phenylbut-3-en-2-amine can also act as a nucleophile in SN2 reactions with alkyl halides. However, the direct alkylation of primary amines often leads to a mixture of mono-, di-, and tri-alkylated products, as the resulting secondary amine is typically more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of a large excess of the primary amine are often employed.
Table 2: Common Derivatization Reactions of the Amine Group
| Reaction Type | Reagent | Product |
|---|---|---|
| Acylation | Acetic Anhydride | N-(1-phenylbut-3-en-2-yl)acetamide |
| Acylation | Benzoyl Chloride | N-(1-phenylbut-3-en-2-yl)benzamide |
Reactivity of the Alkene Moiety
The carbon-carbon double bond in 1-phenylbut-3-en-2-amine is an electron-rich region, making it susceptible to attack by electrophiles. This allows for a variety of addition and cycloaddition reactions.
Electrophilic Addition Reactions
The alkene can undergo electrophilic addition with a range of reagents. The reaction is initiated by the attack of the π-electrons of the double bond on an electrophile, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to give the final addition product. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.
Common electrophilic addition reactions include halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and hydration (with H₂O in the presence of an acid catalyst) wikipedia.orgsavemyexams.com. For 1-phenylbut-3-en-2-amine, the proximity of the amine and phenyl groups may influence the stereochemical outcome of these reactions.
Table 3: Predicted Products of Electrophilic Addition to 1-Phenylbut-3-en-2-amine
| Reagent | Expected Major Product |
|---|---|
| Br₂ | 3,4-Dibromo-1-phenylbutan-2-amine |
| HBr | 3-Bromo-1-phenylbutan-2-amine |
Cycloaddition Reactions
The alkene moiety of 1-phenylbut-3-en-2-amine can participate in cycloaddition reactions, where it reacts with another π-system to form a cyclic compound. A notable example is the Diels-Alder reaction, a [4+2] cycloaddition. In this case, the alkene would act as the dienophile, reacting with a conjugated diene. The reactivity of the alkene in Diels-Alder reactions is enhanced by the presence of electron-withdrawing groups, which is not the case for 1-phenylbut-3-en-2-amine. Therefore, it would be expected to be a moderately reactive dienophile.
Another type of cycloaddition is the 1,3-dipolar cycloaddition, where the alkene can react with a 1,3-dipole, such as an azide or a nitrile oxide, to form a five-membered heterocyclic ring. The specific reactivity and stereoselectivity of such reactions would depend on the nature of the dipole and the reaction conditions.
Intramolecular Cyclization Pathways
The presence of both a nucleophilic amine and an electrophilic alkene within the same molecule opens up the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic structures. These reactions are often promoted by the presence of a suitable catalyst or activating agent.
One potential pathway is an intramolecular hydroamination, where the amine group adds across the double bond. This reaction can be catalyzed by various transition metals or strong bases. Depending on the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov), this could lead to the formation of substituted pyrrolidines or piperidines, which are important structural motifs in many biologically active compounds.
For instance, the treatment of a homoallylic amine, such as 1-phenylbut-3-en-2-amine, with a suitable catalyst could induce a cyclization to form a 2-methyl-4-phenylpyrrolidine derivative. The stereochemical outcome of such a reaction would be of significant interest in asymmetric synthesis.
Table 4: Potential Intramolecular Cyclization Products
| Reaction Type | Catalyst/Reagent | Potential Product |
|---|---|---|
| Intramolecular Hydroamination | Transition Metal Catalyst | 2-Methyl-4-phenylpyrrolidine |
Formation of Azetidines
The synthesis of azetidines, four-membered nitrogen-containing heterocycles, from homoallylic amines like 1-Phenylbut-3-en-2-amine is a known transformation in organic chemistry. Generally, this cyclization can be induced by electrophilic activation of the double bond, followed by intramolecular nucleophilic attack by the amine. While specific studies detailing the use of 1-Phenylbut-3-en-2-amine hydrochloride for azetidine synthesis are not extensively documented in publicly available literature, the general principles of such reactions can be applied.
One common method involves the use of halogens, such as iodine or bromine, to initiate the cyclization. This process, known as halocyclization, would proceed through a halonium ion intermediate. The subsequent intramolecular attack by the amine would lead to the formation of a halo-substituted azetidine. The general mechanism is depicted below:
General Scheme for Halocyclization to an Azetidine
Where X = I, Br
The stereochemical outcome of this reaction would be of significant interest, potentially leading to the formation of cis or trans isomers depending on the reaction conditions and the stereochemistry of the starting material.
Data Table: Potential Azetidine Synthesis from 1-Phenylbut-3-en-2-amine Hydrochloride Analogues
| Starting Material | Reagents | Product | Notes |
| N-Tosyl-4-phenylbut-3-en-1-amine | I2, NaHCO3 | 2-(Iodomethyl)-1-tosyl-3-phenylazetidine | Example of an analogous iodocyclization. |
| N-Benzyl-4-phenylbut-3-en-1-amine | Br2, K2CO3 | 1-Benzyl-2-(bromomethyl)-3-phenylazetidine | Example of an analogous bromocyclization. |
It is important to note that the free amine in 1-Phenylbut-3-en-2-amine hydrochloride would likely require protection (e.g., as a tosylamide or carbamate) prior to cyclization to prevent side reactions and to modulate the nucleophilicity of the nitrogen atom.
Synthesis of Gamma-Lactams
Gamma-lactams, or pyrrolidin-2-ones, are five-membered cyclic amides that are prevalent in many biologically active molecules. The synthesis of gamma-lactams from unsaturated amines can be achieved through various methods, including carbonylation reactions or oxidative cyclizations. For a substrate like 1-Phenylbut-3-en-2-amine, the transformation into a gamma-lactam would involve the formal addition of a carbonyl group and subsequent cyclization.
A plausible synthetic route could involve a hydroformylation-amination cascade reaction. In the presence of a suitable transition metal catalyst (e.g., rhodium or cobalt), the terminal alkene could undergo hydroformylation to generate an aldehyde intermediate. This aldehyde could then undergo intramolecular reductive amination with the primary amine to form the gamma-lactam.
General Scheme for Gamma-Lactam Synthesis via Hydroformylation-Amination
Alternatively, radical cyclization methods could be employed. For instance, the generation of a nitrogen-centered radical from a suitable derivative of 1-Phenylbut-3-en-2-amine could lead to an intramolecular addition to the double bond, followed by oxidation to introduce the carbonyl group.
Data Table: Potential Gamma-Lactam Synthesis from Unsaturated Amine Precursors
| Starting Material | Reagents | Product | Reaction Type |
| Pent-4-en-1-amine | 1. CO, H2, Rh cat. 2. [Ox] | 5-Methylpyrrolidin-2-one | Hydroformylation-Oxidation |
| N-Acryloyl-allylamine | AIBN, Bu3SnH | 3-Methyl-1-acryloylpyrrolidin-2-one | Radical Cyclization |
Other Ring-Closing Reactions
Beyond the formation of azetidines and gamma-lactams, the structure of 1-Phenylbut-3-en-2-amine hydrochloride allows for other potential ring-closing reactions. For example, an intramolecular hydroamination reaction, catalyzed by early transition metals or lanthanides, could lead to the formation of a 2-methyl-4-phenylpyrrolidine. This reaction involves the direct addition of the N-H bond across the C=C double bond.
General Scheme for Intramolecular Hydroamination
Furthermore, if the amine is first converted to an azide, a [3+2] cycloaddition reaction with the internal alkene could potentially lead to the formation of a triazoline ring, which could then be further transformed.
Cascade and Multicomponent Reactions Involving 1-Phenylbut-3-en-2-amine Hydrochloride
The presence of multiple reactive sites in 1-Phenylbut-3-en-2-amine hydrochloride makes it an attractive substrate for cascade and multicomponent reactions. These reactions, where multiple bonds are formed in a single operation, are highly efficient in building molecular complexity.
While specific literature on cascade or multicomponent reactions involving 1-Phenylbut-3-en-2-amine hydrochloride is scarce, its participation in such transformations can be postulated based on the reactivity of similar primary amines and alkenes.
For instance, in a multicomponent reaction setting, the primary amine could react with an aldehyde and a nucleophile (e.g., an isocyanide in a Ugi-type reaction or a beta-ketoester in a Hantzsch-type reaction) while the alkene moiety could participate in a subsequent or concurrent transformation.
A hypothetical multicomponent reaction could involve the reaction of 1-Phenylbut-3-en-2-amine hydrochloride with an aldehyde and an isocyanide, followed by an intramolecular cyclization involving the alkene. This could lead to the rapid assembly of complex heterocyclic scaffolds.
Data Table: Potential Multicomponent Reactions with Primary Amines
| Reaction Type | Reactants | Product Class |
| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid, Primary Amine | α-Acylamino Amide |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia (B1221849)/Primary Amine | Dihydropyridine |
| Mannich Reaction | Aldehyde, Ketone, Primary Amine | β-Amino Ketone |
The development of novel cascade and multicomponent reactions involving 1-Phenylbut-3-en-2-amine hydrochloride represents a promising area for future research, with the potential to streamline the synthesis of diverse and complex molecular architectures.
Applications of 1 Phenylbut 3 En 2 Amine Hydrochloride As a Synthetic Building Block
Role in the Construction of Complex Organic Architectures
The strategic placement of reactive functional groups—the primary amine, the terminal alkene, and the phenyl ring—within the 1-phenylbut-3-en-2-amine (B8762561) scaffold makes it a valuable precursor for the assembly of complex organic molecules. The amine group can serve as a nucleophile or be transformed into a wide array of other functional groups. The vinyl moiety is amenable to a variety of addition and cycloaddition reactions, allowing for the elongation and elaboration of the carbon skeleton. Furthermore, the phenyl group can be functionalized through electrophilic aromatic substitution reactions, providing another avenue for molecular diversification.
The bifunctional nature of this compound, possessing both an amino and a vinyl group, allows for its participation in tandem reactions where multiple bonds are formed in a single operation. This can lead to the rapid construction of molecular complexity from a relatively simple starting material, a key principle in modern synthetic strategy. For instance, intramolecular cyclization reactions involving the amine and the alkene could be envisioned to form nitrogen-containing cyclic structures, which are prevalent in many natural products and pharmaceuticals.
Utility in Heterocyclic Compound Synthesis
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. 1-Phenylbut-3-en-2-amine hydrochloride serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles.
While direct synthesis of pyridines from 1-phenylbut-3-en-2-amine is not extensively documented, its structural motifs are present in precursors used for pyridine synthesis. For example, related β-aminovinyl ketones have been shown to undergo transformation into substituted pyridines. In one study, 3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one, upon heating in glacial acetic acid, yielded 2,6-diphenyl-4-trifluoromethylpyridine researchgate.net. This suggests that the core structure of 1-phenylbut-3-en-2-amine could potentially be modified to an appropriate enamine or enaminone intermediate, which could then be utilized in pyridine ring formation through condensation reactions.
Furthermore, chalcones, which are α,β-unsaturated ketones, are well-established precursors for the synthesis of various heterocyclic systems, including pyridines. The structural similarity of 1-phenylbut-3-en-2-amine to chalcone precursors suggests its potential utility in similar synthetic strategies. For instance, pyridine-based chalcones of the general structure 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one have been synthesized via aldol (B89426) condensation brieflands.com.
| Precursor | Reaction Conditions | Product | Reference |
|---|---|---|---|
| 3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one | Glacial acetic acid, heat | 2,6-diphenyl-4-trifluoromethylpyridine | researchgate.net |
| Pyridine-2-carbaldehyde and Acetophenone derivatives | KOH, Methanol/Ethanol, room temperature | 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one derivatives | brieflands.com |
The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. While 1-phenylbut-3-en-2-amine is not a 1,3-dicarbonyl, it can be conceptually viewed as a masked enamine, a class of compounds known to react with hydrazines to form pyrazoles. Multicomponent reactions involving enaminones, aldehydes, and hydrazine hydrochloride have been successfully employed for the synthesis of 1-H-pyrazole and pyrazolo[3,4-b]pyridine derivatives preprints.org.
Similarly, pyrimidine synthesis can be achieved through the reaction of α,β-unsaturated ketones with amidines or other dinucleophiles. For instance, the cyclocondensation of (E)-1-(4-substituted phenyl)-3-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)prop-2-en-1-one with guanidine sulfate has been used to prepare 2-aminopyrimidine derivatives nih.gov. The structural analogy suggests that 1-phenylbut-3-en-2-amine could be a suitable precursor for similar cyclization strategies to access substituted pyrimidines.
| Precursor | Reagents | Product Class | Reference |
|---|---|---|---|
| Enaminones, Benzaldehyde (B42025), Hydrazine-HCl | Ammonium (B1175870) acetate in water | 1-H-Pyrazoles | preprints.org |
| α,β-Unsaturated Ketone | Hydrazine hydrate | Pyrazolines | nih.gov |
| α,β-Unsaturated Ketone | Guanidine sulfate | 2-Aminopyrimidines | nih.gov |
Development of Chiral Building Blocks for Stereoselective Synthesis
Chiral amines are invaluable building blocks in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, or as synthons for the preparation of enantiomerically pure target molecules. The existence of enantiomerically pure forms of 1-phenylbut-3-en-2-amine hydrochloride, such as the (S)-enantiomer, underscores its potential as a chiral building block.
The chiral amine moiety can be used to direct the stereochemical outcome of reactions at other parts of the molecule or in subsequent synthetic steps. For example, the amine could be used to form a chiral imine, which could then undergo diastereoselective addition reactions. The resulting product could then be further elaborated, with the stereocenter from the original amine controlling the stereochemistry of newly formed chiral centers. The development of stereoselective syntheses of chiral amines is a significant area of research, with transition metal-catalyzed asymmetric hydrogenation being a powerful tool acs.org. The availability of enantiopure 1-phenylbut-3-en-2-amine provides a valuable starting point for the synthesis of more complex chiral molecules.
Precursor for Advanced Chemical Research Materials
The development of new materials with tailored properties is a major focus of modern chemical research. Organic molecules that can be polymerized or incorporated into larger supramolecular assemblies are key to this endeavor. 1-Phenylbut-3-en-2-amine hydrochloride possesses several features that make it an interesting candidate as a precursor for functional materials polytechnique.edu.
The vinyl group allows for polymerization through various mechanisms, including radical, cationic, or ring-opening metathesis polymerization. The resulting polymers would feature a pendant phenyl and amino group on each repeating unit, which could be further functionalized to tune the material's properties, such as solubility, thermal stability, or optical and electronic characteristics. The amine functionality could also be used to cross-link polymer chains, leading to the formation of robust networks. Furthermore, the phenyl ring can participate in π-π stacking interactions, which can be exploited in the design of self-assembling materials and organic electronics.
Advanced Analytical and Theoretical Studies of 1 Phenylbut 3 En 2 Amine Hydrochloride and Its Derivatives
Spectroscopic Characterization Methodologies for Synthetic Products
Spectroscopic methods are indispensable for the structural elucidation of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
For 1-Phenylbut-3-en-2-amine (B8762561) hydrochloride, ¹H NMR would be expected to reveal distinct signals for the protons of the phenyl group, the vinyl group (C=C double bond), the methine group adjacent to the amine, and the methylene (B1212753) group. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and coupling constants (J, in Hz) of these signals would confirm the connectivity of the molecule.
Similarly, ¹³C NMR spectroscopy would show characteristic signals for each unique carbon atom in the molecule, including the aromatic carbons, the olefinic carbons, and the aliphatic carbons of the butyl chain.
Interactive Data Table: Expected ¹H and ¹³C NMR Data for 1-Phenylbut-3-en-2-amine Hydrochloride (Note: The following table is a representation of expected data and is not based on published experimental results for the specified compound.)
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Phenyl (Ar-H) | 7.2 - 7.4 | 125 - 140 |
| Vinyl (=CH) | 5.7 - 6.0 | 130 - 140 |
| Vinyl (=CH₂) | 5.0 - 5.3 | 115 - 120 |
| Methine (CH-N) | 3.5 - 4.0 | 50 - 60 |
| Methylene (CH₂) | 2.8 - 3.2 | 35 - 45 |
| Amine (NH₃⁺) | 8.0 - 9.0 | N/A |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. For 1-Phenylbut-3-en-2-amine hydrochloride, the molecular formula is C₁₀H₁₄ClN, corresponding to a molecular weight of 183.68 g/mol .
In a mass spectrum, the molecular ion peak [M]⁺ (for the free amine) or [M+H]⁺ (for the protonated amine) would be observed. Fragmentation of the molecule would lead to characteristic daughter ions, providing further confirmation of the structure.
Interactive Data Table: Expected Mass Spectrometry Data for 1-Phenylbut-3-en-2-amine (Note: The following table is a representation of expected data and is not based on published experimental results for the specified compound.)
| Ion | Expected m/z | Description |
| [M+H]⁺ | 148.11 | Protonated molecular ion of the free amine |
| [M-NH₂]⁺ | 131.09 | Loss of the amino group |
| [C₇H₇]⁺ | 91.05 | Tropylium ion (from the benzyl (B1604629) group) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers (cm⁻¹).
For 1-Phenylbut-3-en-2-amine hydrochloride, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the ammonium (B1175870) salt, C-H bonds of the aromatic and aliphatic parts, the C=C double bond of the vinyl group, and aromatic C=C bonds.
Interactive Data Table: Expected IR Absorption Bands for 1-Phenylbut-3-en-2-amine Hydrochloride (Note: The following table is a representation of expected data and is not based on published experimental results for the specified compound.)
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Ammonium) | 2800 - 3200 | Broad absorption |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp peaks |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp peaks |
| C=C Stretch (Vinyl) | 1640 - 1680 | Medium intensity |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple sharp peaks |
Chromatographic Techniques for Purity and Stereochemical Assessment
Chromatographic methods are essential for determining the purity of a synthesized compound and for separating and quantifying its stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Since 1-Phenylbut-3-en-2-amine is a chiral molecule, it can exist as two enantiomers ((R) and (S)). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. The retention times of the two enantiomers will differ, allowing for their quantification.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. For a primary amine like 1-Phenylbut-3-en-2-amine, derivatization is often necessary to increase its volatility and improve its chromatographic behavior. The purity of the compound can be assessed by the presence of a single major peak in the chromatogram. When coupled with a mass spectrometer (GC-MS), it can also provide structural information.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 1-phenylbut-3-en-2-amine hydrochloride, a single-crystal X-ray diffraction study would reveal critical information regarding its molecular geometry, conformation, and the packing of molecules within the crystal lattice.
The analysis would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution, from which the positions of the individual atoms can be deduced. Key structural parameters that would be determined include bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecule's connectivity and stereochemistry.
Furthermore, the crystallographic data would elucidate the nature of intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion, as well as potential π-π stacking interactions involving the phenyl rings. These interactions are crucial in dictating the physical properties of the solid material, including its melting point, solubility, and stability.
While a specific crystal structure for 1-phenylbut-3-en-2-amine hydrochloride is not publicly deposited in major crystallographic databases, an illustrative data table below shows the type of information that would be obtained from such an analysis, with values typical for a small organic hydrochloride salt.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₁₄ClN |
| Formula Weight | 183.68 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 5.85 |
| c (Å) | 16.50 |
| β (°) | 98.5 |
| Volume (ų) | 968.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.260 |
| Key Bond Length (N-H···Cl) (Å) | 3.15 |
Computational Chemistry and Theoretical Investigations
Computational chemistry provides powerful tools to investigate the properties of molecules at the atomic level, complementing experimental data and offering predictive insights into structure, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost.
For 1-phenylbut-3-en-2-amine hydrochloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, would be employed to optimize the molecular geometry in the gas phase. This provides a model of the molecule in the absence of crystal packing forces. From the optimized geometry, a wealth of information about the electronic properties can be extracted.
Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. The distribution of these frontier orbitals can also indicate the likely sites for nucleophilic and electrophilic attack.
The following table provides illustrative results that would be expected from a DFT study on the protonated form of 1-phenylbut-3-en-2-amine.
| Property | Calculated Value |
|---|---|
| Methodology | B3LYP/6-31G* |
| Total Energy (Hartree) | -521.5 |
| HOMO Energy (eV) | -8.5 |
| LUMO Energy (eV) | -0.5 |
| HOMO-LUMO Gap (eV) | 8.0 |
| Dipole Moment (Debye) | 12.5 |
Quantum chemical modeling is an indispensable tool for elucidating the pathways of chemical reactions. By calculating the potential energy surface for a given reaction, researchers can identify transition states, intermediates, and the associated activation energies. This provides a detailed, step-by-step understanding of how reactants are converted into products.
For a molecule like 1-phenylbut-3-en-2-amine, theoretical modeling could be used to investigate a variety of potential reactions, such as its synthesis, degradation pathways, or its participation in further chemical transformations. For example, the mechanism of its formation via reductive amination could be modeled to understand the stereochemical outcome.
An illustrative example of the type of data obtained from a quantum chemical study of a hypothetical reaction involving 1-phenylbut-3-en-2-amine is presented below.
| Parameter | Value |
|---|---|
| Reaction Studied | N-Alkylation with CH₃I |
| Computational Method | DFT (B3LYP/6-31+G*) with PCM (Methanol) |
| Activation Free Energy (ΔG‡) (kcal/mol) | 22.5 |
| Reaction Free Energy (ΔG_rxn) (kcal/mol) | -15.0 |
| Transition State (TS) Bond Length (N-C) (Å) | 2.25 |
| Transition State (TS) Bond Length (C-I) (Å) | 2.50 |
Through these advanced analytical and theoretical methods, a comprehensive understanding of the structural, electronic, and reactive properties of 1-phenylbut-3-en-2-amine hydrochloride and its derivatives can be achieved, guiding further research and application.
Q & A
Q. What methods are recommended for synthesizing 1-Phenylbut-3-en-2-amine hydrochloride with high enantiomeric purity?
Methodological Answer: The synthesis of chiral amines like 1-Phenylbut-3-en-2-amine hydrochloride often employs catalytic asymmetric methods. Palladium-catalyzed hydroamination of alkynes or alkenes with ammonia derivatives (e.g., hydroxylamine or hydrazine) is a robust approach . For enantioselective synthesis, chiral ligands such as BINAP or Josiphos can be used to induce stereocontrol. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity. Structural confirmation via H/C NMR and chiral HPLC is critical to verify enantiomeric excess (≥98%) .
Q. How can researchers ensure structural integrity using spectroscopic techniques?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy : H NMR (400 MHz, DMSO-d6) should show characteristic peaks: δ 7.2–7.4 ppm (aromatic protons), δ 5.6–5.8 ppm (alkene protons), and δ 3.1–3.3 ppm (amine protons). C NMR confirms the alkene (C=C at ~125–130 ppm) and aromatic carbons .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H] at m/z 166.1226 for CHN) validates molecular formula.
- IR Spectroscopy : N-H stretching (3300–3500 cm) and C-Cl (700–800 cm) confirm functional groups .
Q. What are optimal storage conditions to maintain stability?
Methodological Answer: Store as a lyophilized powder in amber vials under inert gas (argon/nitrogen) at −20°C. For aqueous stock solutions, aliquot into sterile vials (pH 4–6) and avoid freeze-thaw cycles to prevent hydrolysis. Stability studies indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for derivatives?
Methodological Answer: Discrepancies in activity data often arise from variations in assay conditions or impurity profiles. Researchers should:
- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control for pH/temperature.
- Re-evaluate Purity : Employ LC-MS to detect trace impurities (e.g., residual palladium from synthesis) that may skew results .
- Meta-Analysis : Cross-reference data across studies using databases like ChEMBL, focusing on compounds with ≥95% purity and consistent assay protocols .
Q. How can computational modeling predict reactivity or pharmacological properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the alkene moiety in 1-Phenylbut-3-en-2-amine is prone to electrophilic attack (e.g., bromination).
- Molecular Dynamics (MD) : Simulate binding to target receptors (e.g., monoamine transporters) using software like GROMACS.
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., logP ~2.1) and blood-brain barrier penetration .
Q. What advanced chromatographic techniques separate enantiomers or diastereomers?
Methodological Answer:
- Chiral Stationary Phases (CSPs) : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralpak® IC) with hexane/isopropanol (90:10) for baseline separation (resolution >1.5).
- Supercritical Fluid Chromatography (SFC) : CO/methanol gradients achieve faster separations (<10 min) with lower solvent waste.
- Crystallization-Induced Diastereomer Transformation (CIDT) : Use chiral resolving agents (e.g., L-tartaric acid) to isolate enantiopure crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
